molecular formula C9H12N4S B13174641 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13174641
M. Wt: 208.29 g/mol
InChI Key: VVBIPMYZQCHWNU-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core linked to a dimethyl-substituted thiazole ring via a methylene bridge. The compound’s synthesis typically involves multi-step organic reactions, including alkylation, condensation, and hydrogenation steps, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H12N4S/c1-6-7(2)14-9(12-6)5-13-4-8(10)3-11-13/h3-4H,5,10H2,1-2H3

InChI Key

VVBIPMYZQCHWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN2C=C(C=N2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of a thiazole derivative with a pyrazole derivative under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

The compound 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine, also referred to by its CAS number 1499794-09-0, has a molecular weight of 208.29 and the molecular formula C9H12N4S . Another similar compound is 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine, which has the CAS number 2138525-49-0 and a molecular weight of 222.31 with the molecular formula C10H14N4S . Due to the limited information available specifically on the applications of this compound, the broader applications of thiazoles and pyrazoles in medicinal chemistry are discussed.

Thiazole and Pyrazole Applications
Thiazoles and pyrazoles are important moieties in medicinal chemistry, displaying a wide array of biological activities. Research indicates that compounds containing 1H-pyrazole can inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Anticonvulsant Activity
Thiazole-containing compounds have demonstrated anticonvulsant properties . For example, a compound designated as 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity and provided 100% protection in tests . Another analogue, 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited significant activity with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg .

Anticancer Activity
Thiazole derivatives have shown promising anticancer activity . One study found that compound 34 was the most active agent against a variety of cell lines, including human cancer cell lines A375, C32, DU145, and MCF-7/WT . Pyridine-substituted thiazole hybrids have also been studied for their cytotoxicity against liver, laryngeal, prostate, and breast cancer cells, with compounds 41a , 41c , and 41b showing notable effects .

Antibacterial Activity
Certain imidazotriazole-incorporated thiazoles have shown antibacterial efficacy . Derivative 42 displayed higher activity than amphotericin B against Staphylococcus epidermidis, which may be attributed to the presence of an imidazotriazole ring . Additionally, substituted phenylthiazol-2-amine derivatives have demonstrated potential antibacterial activity .

Further Research
Novel thiopyrano[2,3-d]thiazoles linked to the pyrazole moiety have been designed and developed as anticancer agents through molecular hybridization . Pyrazole biomolecules have also been identified as anti-inflammatory and anticancer agents .

Table of Compounds and Activities

CompoundActivity
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide (1 )Anticonvulsant
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (2 )Anticonvulsant
Compound 34 Anticancer
Pyridine-substituted thiazole hybrids (41a , 41b , 41c )Cytotoxicity
Imidazotriazole-incorporated thiazole (42 )Antibacterial

Molecular Structure
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,2,3,4-tetrahydro-N-(1-methylcyclopropyl)-3-[(2-methyl-5-thiazolyl)methyl]-2,4-dioxo-6-quinazolinesulfonamide has the following descriptors :

  • IUPAC Name: 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
  • InChI: InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3
  • InChIKey: IFWUBRBMMNTBRZ-UHFFFAOYSA-N
  • SMILES: CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C

Mechanism of Action

The mechanism of action of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis in cancer cells.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Substituents on Thiazole Substituents on Pyrazole Key Properties/Activities References
1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine 2-(dimethyl) 4-amine Enhanced hydrophobicity; potential for improved membrane permeability
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine 4-(4-methoxyphenyl) 3-methyl, 5-amine Polar methoxy group may improve solubility; steric hindrance affects receptor binding
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 4-(4-methylphenyl) 3-methyl, 5-amine Increased lipophilicity; methylphenyl group enhances π-π stacking interactions
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine N/A (pyridine substituent) 4-amine Chloropyridine enhances electronic effects; potential kinase inhibition activity
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine N/A (pyrazole substituent) 4-amine Symmetrical pyrazole structure; limited steric bulk improves synthetic accessibility
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine 2-unsubstituted 1-(pyrazolylmethyl) Simpler structure with fewer substituents; lower molecular weight

Structural and Electronic Effects

  • Thiazole Substitution : The dimethyl group on the thiazole ring (target compound) increases electron density compared to analogs with aryl substituents (e.g., methoxyphenyl or methylphenyl in ). This may enhance interactions with electron-deficient biological targets.
  • Pyrazole Position : The 4-amine group on pyrazole (target compound) contrasts with 5-amine derivatives (e.g., ), altering hydrogen-bonding patterns and pKa values.

Physicochemical Properties

  • Solubility : The polar 4-methoxyphenyl group in improves aqueous solubility, whereas the dimethylthiazole in the target compound increases hydrophobicity, favoring membrane permeability.
  • Thermal Stability : Melting points for pyrazol-4-amine derivatives range widely (e.g., 104–110°C for ), influenced by substituent rigidity and crystallinity.

Biological Activity

1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine, also known by its CAS number 1499794-09-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4SC_9H_{12}N_4S with a molecular weight of 208.29 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a pyrazole moiety that has been extensively studied for its pharmacological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell types, including lung, colorectal, prostate, and breast cancers. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values indicating effective inhibition at low concentrations .
  • In vivo Studies : Animal models have demonstrated that these compounds can reduce tumor growth significantly when administered at therapeutic doses. The mechanisms often involve apoptosis induction and cell cycle arrest in cancer cells .

Other Biological Activities

Beyond anticancer properties, thiazole and pyrazole derivatives have been explored for other therapeutic applications:

  • Anti-inflammatory Effects : Some studies report that compounds with similar structures exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages .
  • Antimicrobial Properties : There is evidence suggesting that certain pyrazole derivatives possess antimicrobial activity against various pathogens. For example, some compounds have shown effectiveness against phytopathogenic fungi through mycelial growth inhibition assays .

Study 1: Anticancer Efficacy

A study published in ACS Omega synthesized several pyrazole derivatives and evaluated their anticancer efficacy. Among these, a specific derivative demonstrated an IC50 value of 0.95 nM against human umbilical vein endothelial cells (HUVECs), indicating potent anti-proliferative activity .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, a thiazole-pyrazole hybrid was shown to inhibit LPS-induced production of NO and TNF-α in macrophages. This suggests potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/ModelIC50 Value
Compound AAnticancerMDA-MB-231 (Breast Cancer)0.95 nM
Compound BAnti-inflammatoryLPS-stimulated MacrophagesNot specified
Compound CAntifungalVarious Phytopathogenic FungiModerate to Excellent
MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells
Cytokine InhibitionReduces levels of pro-inflammatory cytokines
Cell Cycle ArrestPrevents cancer cell proliferation

Q & A

Q. Methodological Approach

  • Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify functional groups. For instance, IR absorption at ~3298 cm1^{-1} (N-H stretch) should align with NMR amine signals .
  • Computational chemistry : Density functional theory (DFT) simulations predict NMR chemical shifts or vibrational frequencies, identifying outliers in experimental data .

What advanced crystallographic techniques are applicable for refining this compound’s structure?

Q. Advanced

  • Twinned data refinement : For crystals with twinning (common in heterocyclic systems), use SHELXL ’s twin law commands (e.g., BASF parameter) to model overlapping lattices .
  • High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å), enabling precise electron density mapping for flexible substituents like the thiazolylmethyl group .

What methodologies are recommended for assessing purity in academic settings?

Q. Basic

  • HPLC-UV/Vis : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients. Monitor at 254 nm for aromatic moieties .
  • Elemental analysis : Carbon/nitrogen percentages should deviate <0.4% from theoretical values .

Q. Advanced

  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with MRM transitions specific to the compound’s fragmentation pattern .

How can computational tools aid in studying this compound’s reactivity?

Q. Advanced

  • Docking studies : Screen against biological targets (e.g., kinases) using AutoDock Vina. For example, thiazole-pyrazole hybrids show affinity for ROCK kinases, guiding SAR optimization .
  • Reaction mechanism modeling : Gaussian09 simulations (B3LYP/6-311+G(d,p)) map transition states in nucleophilic substitution steps, predicting regioselectivity .

What experimental design considerations are critical for evaluating biological activity?

Q. Methodological Guidelines

  • Solubility optimization : Pre-dissolve in DMSO (≤65 mg/mL) and dilute in assay buffers to avoid precipitation .
  • Dose-response assays : Use 10-point serial dilutions (e.g., 0.1–100 μM) to calculate IC50_{50} values. Include positive controls (e.g., staurosporine for kinase inhibition) .

How is this compound’s potential explored in medicinal chemistry?

Q. Advanced

  • Fragment-based drug discovery : Use surface plasmon resonance (SPR) to assess binding to targets like uPAR, as seen in pyrazole-urea analogs .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

What strategies resolve low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazole alkylation) .
  • Byproduct analysis : Use LC-NMR to identify side products (e.g., dimerization at the pyrazole amine) and adjust protecting groups (e.g., Boc) .

How is experimental phasing applied in structural studies of related macromolecules?

Q. Advanced

  • SHELXE pipelines : For protein-ligand complexes, employ single-wavelength anomalous dispersion (SAD) with selenomethionine derivatives. Iterative model building in Coot refines ligand occupancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.